An In-Depth Technical Guide to 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, a halogenated quinolinone derivative with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document, based on established chemical principles and data from structurally related analogues, offers a robust framework for its synthesis, characterization, and exploration of its potential therapeutic applications.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinolinone and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] The versatility of the quinolone scaffold has led to its successful application in various therapeutic areas, including the development of antibacterial, antiviral, and anticancer agents.[2]
The introduction of a fluorine atom at the C-6 position of the quinolinone ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[] Fluoroquinolones, a major class of antibiotics, owe their potent bactericidal activity to this structural feature.[4][5] Furthermore, the incorporation of an iodine atom, particularly at the C-3 position, introduces a valuable synthetic handle for further functionalization through cross-coupling reactions and can also contribute to the molecule's biological activity profile.
This guide focuses on the specific trifunctionalized quinolinone, 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, outlining a proposed synthetic pathway, predicting its key spectroscopic characteristics, and discussing its potential as a platform for the development of novel therapeutic agents.
Proposed Synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
A plausible and efficient synthetic route to the title compound involves a two-step process, beginning with the well-established Conrad-Limpach synthesis to construct the 6-fluoro-2-methylquinolin-4(1H)-one core, followed by a regioselective iodination at the C-3 position.
Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one
The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form the corresponding enamine intermediate, followed by a thermal cyclization.
Experimental Protocol:
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Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate.
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Thermal Cyclization: In a separate flask, heat a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C. Add the crude enamine intermediate dropwise to the hot solvent. Maintain the temperature for 30-60 minutes to facilitate the cyclization.[6]
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Isolation and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether. The crude 6-fluoro-2-methylquinolin-4(1H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture).
Step 2: Regioselective Iodination
The second step introduces the iodine atom at the C-3 position of the quinolinone ring. A direct C-H iodination protocol using molecular iodine is a promising approach.[7]
Experimental Protocol:
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Reaction Setup: In a reaction vessel, dissolve the 6-fluoro-2-methylquinolin-4(1H)-one (1.0 eq) obtained from the previous step in a suitable solvent like acetic acid.
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Iodination: Add molecular iodine (I₂) (1.1 eq) to the solution. The reaction may be promoted by the addition of an oxidizing agent or by heating. A recently developed radical-based direct C-H iodination protocol for quinolones could be particularly effective.[7]
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Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
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Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, can be purified by column chromatography on silica gel.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one.
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical and spectroscopic properties of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one based on its chemical structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| CAS Number | 1599467-55-6 |
| Molecular Formula | C₁₀H₇FINO |
| Molecular Weight | 303.07 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid. |
| ¹H NMR | Aromatic protons on the fluoro-substituted ring are expected to show complex splitting patterns due to H-F coupling. A singlet for the methyl group protons. The NH proton will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 303. Characteristic fragmentation patterns for quinolones include the loss of CO and subsequent ring cleavages.[8][9][10] |
| Infrared (IR) | Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch (around 1650-1680 cm⁻¹), and C-F and C-I bonds. |
Potential Applications in Drug Development
The unique combination of a fluoroquinolone scaffold with an iodinated C-3 position suggests several promising avenues for drug development.
Antibacterial Agents
Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] The 6-fluoro substitution is crucial for this activity.[] The introduction of a 3-iodo substituent could modulate the antibacterial spectrum and potency, potentially overcoming existing resistance mechanisms. Further derivatization at the C-3 position, facilitated by the iodo group, could lead to the development of novel antibacterial agents with improved efficacy.
Anticancer Agents
The quinolinone scaffold has been explored for its anticancer properties.[2] Various derivatives have shown promising activity against a range of cancer cell lines. The 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one core can serve as a versatile starting point for the synthesis of a library of compounds to be screened for anticancer activity. The iodo group allows for the introduction of various pharmacophores through reactions like Suzuki, Sonogashira, and Heck cross-coupling, enabling the exploration of structure-activity relationships.
Other Therapeutic Areas
The diverse biological activities associated with the quinolinone nucleus suggest that 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one could be a valuable intermediate for the synthesis of compounds targeting other diseases, including viral infections and neurodegenerative disorders.
Logical Relationship of Structural Features to Potential Applications:
Caption: Relationship between the compound's structure and its potential applications.
Conclusion and Future Directions
6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on established chemical knowledge. The proposed synthetic route is practical and relies on well-understood reactions. The predicted spectroscopic data will be invaluable for the identification and characterization of the synthesized compound.
Future research should focus on the experimental validation of the proposed synthetic pathway and the comprehensive spectroscopic characterization of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. Subsequently, the synthesis of a diverse library of derivatives, leveraging the reactivity of the C-3 iodo group, will be crucial for exploring its full potential in various therapeutic areas. The insights provided in this guide are intended to catalyze further investigation into this promising molecule and its potential contributions to the field of drug discovery.
References
-
Merck Manual Professional Edition. Fluoroquinolones - Infectious Disease. [Link]
-
Louisiana Department of Health. Fluoroquinolones (and Quinolones). [Link]
-
Martinez-Poveda, B., et al. Mechanism of action of and resistance to quinolones. PMC. [Link]
-
Gao, Y., et al. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]
-
RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
-
Cristiano, M. L. S. Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. ResearchGate. [Link]
-
Klapars, A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
SciSpace. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]
-
Gao, Y., et al. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [Link]
-
ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
-
PMC. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones - Infectious Disease - Merck Manual Professional Edition [merckmanuals.com]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
